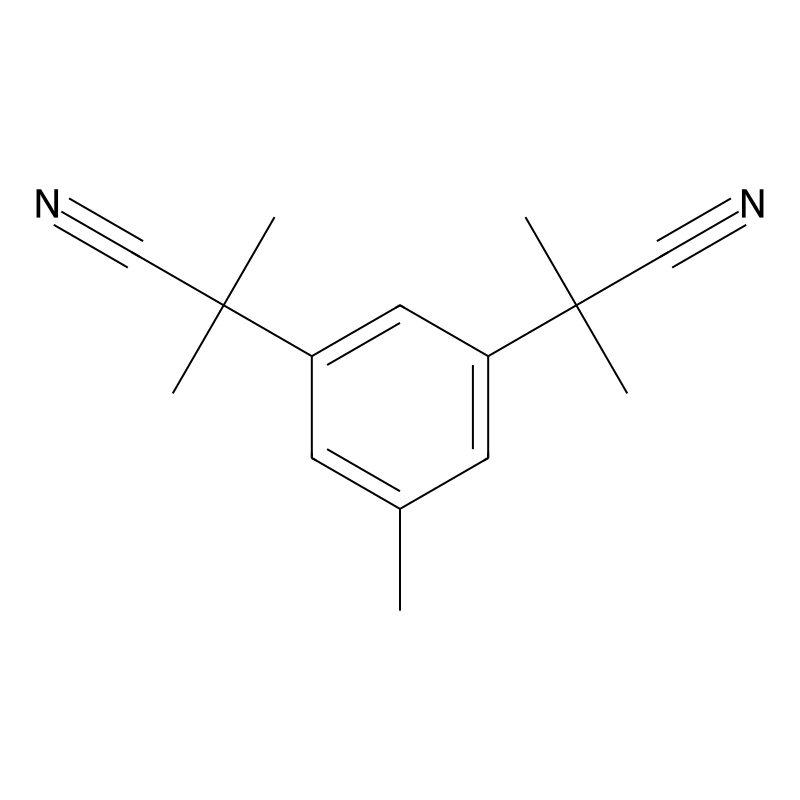

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is a chemical compound characterized by its molecular formula and a molecular weight of approximately 246.32 g/mol. This compound features a biphenyl structure with two 2-methylpropanenitrile groups attached to a 5-methyl-1,3-phenylene moiety. The presence of the methyl and nitrile groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

There is no information available regarding a specific mechanism of action for 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) in biological systems.

- Substitution Reactions: The nitrile groups can be substituted with various nucleophiles, such as amines or alcohols, under appropriate conditions.

- Reduction Reactions: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

- Oxidation Reactions: Oxidative conditions can introduce additional functional groups or modify existing ones.

These reactions demonstrate the versatility of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) in synthetic chemistry.

Research indicates that compounds similar to 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) may exhibit biological activity, particularly in enzyme inhibition and as potential drug candidates. The nitrile functional group is often associated with biological activity, including anti-cancer properties. Further studies are needed to elucidate the specific biological mechanisms and potential therapeutic applications of this compound.

Synthesis of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) can be achieved through several methods:

- Bromination Method: A precursor compound can be brominated to introduce halogen functionality, followed by reaction with 2-methylpropanenitrile.

- Direct Coupling: The compound may be synthesized through direct coupling reactions involving appropriate coupling agents and conditions that favor the formation of the biphenyl structure.

These methods highlight the importance of selecting suitable reagents and reaction conditions to achieve high yields and purity of the desired product.

The applications of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) span various fields:

- Pharmaceuticals: Its structural features may allow it to act as an intermediate in drug synthesis or as a reference standard for analytical methods.

- Materials Science: The compound could be utilized in the development of new materials with specific properties due to its unique structure.

- Research: It serves as a useful tool in studying the reactivity and biological activity of similar compounds.

Interaction studies are essential for understanding how 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) interacts with biological targets. Preliminary studies suggest that its nitrile groups may engage in hydrogen bonding or covalent interactions with enzymes or receptors. Further investigations into these interactions could reveal insights into its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile). Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,2'-(5-Chloromethyl-1,3-phenylene)bis(2-methylpropanenitrile) | Chloromethyl group instead of methyl | Enhanced reactivity due to halogen |

| 2,2'-(5-Ethyl-1,3-phenylene)bis(2-methylpropanenitrile) | Ethyl group substitution | Potentially different solubility characteristics |

| 2,2'-(5-Methoxy-1,3-phenylene)bis(2-methylpropanenitrile) | Methoxy group present | May exhibit different electronic properties |

These comparisons highlight the uniqueness of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile), particularly in its balance of steric and electronic effects due to the specific arrangement of functional groups. Each similar compound presents distinct reactivity patterns and potential applications based on their structural variations.

Chemical Nomenclature

The compound’s systematic name reflects its structural features:

- Core structure: A 5-methyl-1,3-phenylene group (toluene derivative with methyl substituents at positions 3 and 5).

- Functional groups: Two 2-cyanoprop-2-yl (2-methylpropanenitrile) groups attached to the phenylene ring.

Historical Context and Discovery

The compound gained prominence in the early 2000s as a key intermediate in Anastrozole’s synthesis. Early patents (e.g., EP0296749B1) describe its role in forming the benzyl bromide precursor, which reacts with 1,2,4-triazole to yield Anastrozole . Subsequent optimizations focused on reducing toxic solvents (e.g., carbon tetrachloride) and improving yield .

The compound 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) represents a symmetric aromatic nitrile derivative with the molecular formula C₁₅H₁₈N₂ and a molecular weight of 226.32 g/mol [1] [2] [3]. This compound, bearing the Chemical Abstracts Service registry number 120511-72-0, belongs to the class of benzenediacetonitrile derivatives and serves as a structural analog in pharmaceutical research [1] [4].

The molecular architecture consists of a central benzene ring substituted at the 1,3-positions with two identical 2-methylpropanenitrile groups and bearing a methyl substituent at the 5-position [1] [11]. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile), reflecting its meta-disubstituted benzene core with quaternary carbon centers adjacent to the nitrile functional groups [3] [5].

Molecular Composition Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₈N₂ | [1] [2] [3] |

| Molecular Weight | 226.32 g/mol | [1] [2] [3] |

| Chemical Abstracts Service Number | 120511-72-0 | [1] [2] [3] |

| Physical Form | White to light yellow crystalline solid | [2] [7] [32] |

| Melting Point | 127-130°C | [28] [29] [30] |

| Predicted Boiling Point | 339.1±32.0°C | [28] [29] [30] |

| Predicted Density | 1.002±0.06 g/cm³ | [4] [6] [28] |

The structural framework exhibits C₂ᵥ symmetry when considering the ideal conformation, with the molecule generating two equivalent halves through a mirror plane bisecting the central benzene ring [11] [19]. Each terminal nitrile group is attached to a quaternary carbon center bearing two methyl substituents, creating significant steric bulk around the reactive sites [1] [11].

Chemical Bonding and Functional Group Analysis

The molecular architecture of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) incorporates several distinct functional group environments that define its chemical behavior and spectroscopic properties [11] [13]. The central aromatic system provides the foundational framework, while the terminal nitrile groups represent the primary reactive sites for chemical transformations [12] [13].

The benzene ring system exhibits typical aromatic character with delocalized π-electron density distributed across the six-membered ring [11] [16]. The meta-substitution pattern creates a 1,3-disubstituted benzene derivative where the two nitrile-bearing substituents occupy positions separated by a single carbon atom [15] [16]. This substitution pattern influences the electronic distribution within the aromatic system and affects the overall molecular polarity [15] [16].

The nitrile functional groups represent the most chemically significant components of the molecular structure [12] [13]. Each carbon-nitrogen triple bond exhibits characteristic electronic properties, with the nitrogen atom serving as a strong electron-withdrawing center [12] [13]. The nitrile groups demonstrate typical linear geometry with bond angles approaching 180 degrees around the sp-hybridized carbon atoms [13].

Functional Group Analysis

| Functional Group | Quantity | Bonding Characteristics | Electronic Properties |

|---|---|---|---|

| Aromatic Carbon-Carbon | 6 | sp²-hybridized, delocalized π-system | Electron-rich, conjugated |

| Nitrile Carbon-Nitrogen | 2 | sp-hybridized, triple bond | Strong electron-withdrawing |

| Quaternary Carbon Centers | 2 | sp³-hybridized, four substituents | Sterically hindered |

| Methyl Groups | 5 | sp³-hybridized carbon-hydrogen | Electron-donating, steric bulk |

The quaternary carbon centers linking the nitrile groups to the aromatic ring create significant steric hindrance around the reactive sites [1] [11]. These carbon atoms bear two methyl substituents in addition to the nitrile group and the aromatic ring attachment, resulting in substantial steric crowding that influences conformational preferences and chemical reactivity [11] [19].

The electronic interaction between the electron-withdrawing nitrile groups and the electron-rich aromatic system creates a polarized molecular environment [12] [16]. The nitrile substituents reduce electron density on the aromatic ring through inductive and resonance effects, particularly affecting the carbon atoms in the ortho and para positions relative to the points of attachment [12] [16].

Stereochemistry and Conformational Properties

The stereochemical characteristics of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) arise primarily from conformational flexibility around the carbon-carbon bonds connecting the nitrile-bearing substituents to the aromatic ring [11] [19]. While the molecule lacks traditional stereogenic centers, its three-dimensional structure exhibits significant conformational complexity due to rotational freedom around these critical bonds [11] [34].

Crystallographic analysis reveals that the complete molecular structure is generated by a crystallographic twofold axis, leading to conformational disorder of the hydrogen atoms on the methyl group attached to the benzene ring [11] [19]. The dihedral angle between the benzene ring and the nitrile group measures 26.2 degrees with a standard deviation of 2 degrees, indicating a non-planar molecular conformation [11] [19].

The conformational preferences result from a balance between steric repulsion and electronic effects [11] [34]. The quaternary carbon centers bearing two methyl groups create substantial steric bulk that influences the preferred orientations of the nitrile substituents relative to the aromatic plane [11] [19]. This steric hindrance prevents the molecule from adopting a completely planar conformation and favors twisted arrangements that minimize unfavorable van der Waals interactions [34] [39].

Conformational Analysis Data

| Structural Parameter | Value | Measurement Method | Reference |

|---|---|---|---|

| Benzene-Nitrile Dihedral Angle | 26.2 ± 2.0° | X-ray Crystallography | [11] [19] |

| Crystallographic Space Group | C2/c | Single Crystal Diffraction | [11] [19] |

| Crystal System | Monoclinic | Structural Analysis | [11] [19] |

| Molecular Symmetry | Approximate C₂ᵥ | Theoretical Analysis | [11] [19] |

The meta-substitution pattern on the benzene ring creates a molecular framework where the two nitrile-bearing substituents can adopt various relative orientations [15] [16]. Unlike ortho or para-disubstituted benzene derivatives, meta-substituted compounds lack the geometric constraints that would force specific conformational arrangements [15] [16]. This conformational freedom allows the molecule to explore multiple low-energy conformations in solution and solid-state environments [11] [34].

Rotational barriers around the aromatic carbon-carbon bonds connecting the substituents to the benzene ring are relatively low, permitting facile interconversion between conformational isomers at ambient temperatures [34] [39]. The energy differences between various conformational arrangements typically range from a few kilocalories per mole, making multiple conformations thermally accessible under normal conditions [34] [39].

Structural Determination Methodologies

Spectroscopic Characterization Techniques

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile), with proton nuclear magnetic resonance measurements in deuterated dimethyl sulfoxide revealing characteristic resonance patterns consistent with the proposed molecular structure [11] [19]. The spectroscopic signature includes signals at 1.7 parts per million for twelve equivalent methyl protons, 2.3 parts per million for the aromatic methyl group, and aromatic protons appearing at 7.3 and 7.4 parts per million [11] [19].

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of specific functional groups within the molecular framework [11] [13]. The nitrile stretching vibration appears at 2237 reciprocal centimeters, consistent with carbon-nitrogen triple bond functionality [11] [13]. Aromatic carbon-carbon stretching modes manifest at 1601 and 1458 reciprocal centimeters, while aromatic carbon-hydrogen stretching occurs at 2984 reciprocal centimeters [11] [19].

Spectroscopic Data Summary

| Technique | Observation | Assignment | Reference |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | δ 1.7 (s, 12H) | Quaternary methyl groups | [11] [19] |

| ¹H Nuclear Magnetic Resonance | δ 2.3 (s, 3H) | Aromatic methyl group | [11] [19] |

| ¹H Nuclear Magnetic Resonance | δ 7.3, 7.4 (aromatic) | Benzene ring protons | [11] [19] |

| Infrared Spectroscopy | 2237 cm⁻¹ | Carbon-nitrogen triple bond stretch | [11] [13] |

| Infrared Spectroscopy | 1601, 1458 cm⁻¹ | Aromatic carbon-carbon stretch | [11] [19] |

| Infrared Spectroscopy | 2984 cm⁻¹ | Aromatic carbon-hydrogen stretch | [11] [19] |

The symmetric and asymmetric methyl carbon-hydrogen stretching vibrations appear at 2874 and 2942 reciprocal centimeters respectively, providing evidence for the quaternary carbon environments bearing multiple methyl substituents [11] [19]. These spectroscopic observations collectively confirm the proposed molecular structure and demonstrate the presence of all expected functional group environments [11] [13].

Ultraviolet-visible spectroscopy reveals an electronic transition at 212 nanometers resulting from a π-π* transition involving both the aromatic carbon-carbon bonds of the benzene ring and the carbon-nitrogen triple bonds of the nitrile groups [11] [19]. This electronic transition provides insight into the conjugated electronic system and the interaction between the aromatic framework and the electron-withdrawing nitrile substituents [11] [12].

X-Ray Crystallographic Studies

Single crystal X-ray diffraction analysis provides definitive structural information for 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile), revealing detailed molecular geometry and crystal packing arrangements [11] [19]. The compound crystallizes in the monoclinic crystal system with space group C2/c, containing four molecules per unit cell [11] [19]. The unit cell parameters include a = 13.821 Angstroms, b = 13.138 Angstroms, c = 9.473 Angstroms, and β = 126.133 degrees, with a total volume of 1389.3 cubic Angstroms [11] [19].

The crystallographic analysis reveals that the asymmetric unit consists of half a molecule, with the complete structure generated by a crystallographic twofold rotation axis [11] [19]. This symmetry operation leads to disorder of the hydrogen atoms on the methyl group attached to the benzene ring, reflecting the conformational flexibility of this substituent [11] [19]. The molecular structure exhibits individual bond lengths and angles that fall within expected ranges for organic compounds containing aromatic and nitrile functionality [11] [19].

Crystallographic Parameters

| Parameter | Value | Standard Deviation | Reference |

|---|---|---|---|

| Crystal System | Monoclinic | - | [11] [19] |

| Space Group | C2/c | - | [11] [19] |

| Unit Cell Parameter a | 13.821 Å | 0.006 Å | [11] [19] |

| Unit Cell Parameter b | 13.138 Å | 0.003 Å | [11] [19] |

| Unit Cell Parameter c | 9.473 Å | 0.003 Å | [11] [19] |

| Unit Cell Parameter β | 126.133° | 0.008° | [11] [19] |

| Unit Cell Volume | 1389.3 ų | 0.8 ų | [11] [19] |

| Molecules per Unit Cell | 4 | - | [11] [19] |

The crystal structure analysis reveals that molecules are linked through weak carbon-hydrogen to π interactions, with a carbon-hydrogen to centroid distance of 3.708 Angstroms and an interaction angle of 158 degrees [11] [19]. These intermolecular interactions lead to the formation of inversion dimers arranged in a two-dimensional supramolecular architecture characterized by strand-like packing arrangements [11] [19].

The crystallographic refinement achieved an R-factor of 0.059 for reflections with intensity greater than twice the standard deviation, indicating good agreement between observed and calculated structure factors [11] [19]. The weighted R-factor of 0.168 and goodness-of-fit parameter of 1.06 demonstrate acceptable refinement quality for the structural model [11] [19].

Computational Modeling and Structural Validation

Theoretical calculations employing density functional theory methods provide valuable insights into the electronic structure and conformational preferences of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) [25] [27]. Computational studies utilizing hybrid functionals such as ωB97X-V with correlation-consistent basis sets offer accurate predictions of molecular geometry, vibrational frequencies, and electronic properties [25] [27].

Molecular mechanics calculations and quantum chemical methods enable the exploration of conformational energy surfaces and the identification of stable molecular arrangements [25] [34]. These computational approaches provide theoretical validation of experimental structural determinations and offer predictions for properties that may be difficult to measure directly [25] [27]. The calculated geometries typically show excellent agreement with crystallographic structures, confirming the reliability of both experimental and theoretical methodologies [25] [27].

The computational modeling reveals that the preferred dihedral angles between the benzene ring and nitrile groups result from a balance between steric repulsion and electronic effects [25] [34]. Theoretical calculations predict energy barriers for conformational interconversion that are consistent with the observed conformational flexibility in solution and solid-state environments [25] [34]. These studies demonstrate that multiple conformational arrangements are energetically accessible, supporting the experimental observations of conformational disorder in the crystal structure [11] [25].

Melting and Boiling Point Characterization

Chemical Properties

Solubility Profile in Various Solvents

The solubility profile of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) shows distinct preferences for organic solvents over aqueous media. The compound exhibits sparingly soluble behavior in chloroform and slightly soluble characteristics in methanol [4]. This solubility pattern is consistent with the compound's hydrophobic aromatic core and the polar nitrile functional groups.

The limited water solubility can be attributed to the predominantly hydrophobic character of the molecule, despite the presence of polar nitrile groups. The compound's solubility in organic solvents makes it suitable for organic synthetic applications and pharmaceutical intermediate preparations where aqueous conditions are not required.

Stability and Degradation Mechanisms

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) demonstrates good stability under standard storage conditions. The recommended storage conditions include dry, room temperature environments or refrigeration [6] [1] [12]. The compound's stability is enhanced by its crystalline structure and the absence of readily hydrolyzable functional groups.

The vapor pressure at 25°C is reported as 0 mmHg [4], indicating negligible volatility at room temperature. This low vapor pressure contributes to the compound's stability during storage and handling, reducing the risk of sublimation or evaporation losses.

Reactivity of Nitrile Functional Groups

The nitrile functional groups in 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) exhibit typical reactivity patterns associated with aromatic nitriles. The electron-withdrawing nature of the nitrile groups influences the electronic properties of the aromatic ring system, affecting both nucleophilic and electrophilic reactions.

The compound serves as an important intermediate in pharmaceutical synthesis, particularly in the production of anastrozole, demonstrating the synthetic utility of its nitrile functional groups [9] [13]. The reactivity of the nitrile groups allows for various chemical transformations, including reduction to amines, hydrolysis to carboxylic acids, and participation in cycloaddition reactions.

Thermodynamic Properties

Limited specific thermodynamic data are available for 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) in the literature. The compound's flash point is reported as 146.3°C [1] [4] [9], indicating the temperature at which the compound can form ignitable vapor-air mixtures under standard atmospheric conditions.

The refractive index is reported as 1.511 [4] [5], which provides information about the compound's optical properties and molecular density. This value is consistent with aromatic compounds containing nitrile functional groups and reflects the compound's polarizability characteristics.

Spectroscopic Characteristics

Infrared Spectroscopy Analysis

Infrared spectroscopy reveals characteristic absorption bands that confirm the structural features of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile). The nitrile stretch appears at 2237 cm⁻¹ [10] [11], which is typical for aromatic nitrile compounds. This sharp, intense band serves as a diagnostic feature for confirming the presence of the nitrile functional groups.

Aromatic C-H stretching vibrations are observed at 2984 cm⁻¹ [10] [11], while aromatic C=C stretches appear at 1601 and 1458 cm⁻¹ [10] [11]. The symmetric and asymmetric methyl stretching vibrations are detected at 2874 and 2942 cm⁻¹ respectively [10] [11], confirming the presence of the methyl substituents.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy in DMSO-d₆ reveals characteristic chemical shifts that correspond to the different proton environments in the molecule. The spectrum shows δ 1.7 (singlet, 12H) corresponding to the methyl groups attached to the quaternary carbons bearing the nitrile groups, δ 2.3 (singlet, 3H) for the methyl group on the aromatic ring, δ 7.3 (ortho, 2H) and δ 7.4 (para, 1H) for the aromatic protons [10] [11].

The singlet pattern for the aromatic protons indicates the symmetrical substitution pattern on the benzene ring, consistent with the 1,3,5-trisubstituted arrangement. The integration pattern confirms the molecular structure and the absence of additional substituents.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis shows the molecular ion peak at m/z 226.32 [1] [2], corresponding to the molecular weight of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile). The molecular ion peak provides direct confirmation of the molecular formula C₁₅H₁₈N₂.

Fragmentation patterns typical of aromatic nitrile compounds would be expected, including loss of nitrile groups and alkyl substituents, though specific fragmentation data were not detailed in the available literature sources.

UV-Visible Spectroscopy and π–π* Transitions

UV-Visible spectroscopy reveals an absorption maximum at 212 nm [10] [11], which is attributed to π–π* transitions within the aromatic system. This absorption band is characteristic of substituted benzene derivatives and reflects the electronic transitions between the highest occupied molecular orbital and lowest unoccupied molecular orbital of the aromatic π-system.

The relatively short wavelength of this absorption maximum indicates that the nitrile and methyl substituents do not significantly extend the conjugation of the aromatic system, maintaining the electronic characteristics typical of monosubstituted benzene derivatives with electron-withdrawing groups.

Purity

Quantity

XLogP3

Appearance

UNII

GHS Hazard Statements

H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H413 (75%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant